molecular formula C21H21N3O2 B5412163 3-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

3-[(4-ETHOXYPHENYL)AMINO]-1-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B5412163
M. Wt: 347.4 g/mol
InChI Key: FOIQMIVNEFIBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenyl group, and a tetrahydroindazole core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 4-ethoxyaniline with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. One common method involves the use of a Staudinger reaction, where the ethoxyphenyl group is introduced through a [2+2] ketene-imine cycloaddition . The reaction conditions often include the use of ceric ammonium nitrate as an oxidizing agent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with viral proteins can prevent viral replication, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Ethoxyphenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one stands out due to its unique combination of structural features, which confer distinct biological activities and synthetic versatility

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-2-26-17-13-11-15(12-14-17)22-21-20-18(9-6-10-19(20)25)24(23-21)16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQMIVNEFIBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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